4'-(1H-imidazol-1-ylcarbonyl)-2'-(2-methoxyethyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one
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Overview
Description
4’-(1H-imidazol-1-ylcarbonyl)-2’-(2-methoxyethyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one is a complex organic compound featuring multiple functional groups, including an imidazole ring, a methoxyethyl group, and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1H-imidazol-1-ylcarbonyl)-2’-(2-methoxyethyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the methoxyethyl group and the formation of the spirocyclic structure. Common reagents and conditions include:
Imidazole formation: Using formamide and glyoxal under acidic conditions.
Methoxyethyl group introduction: Via nucleophilic substitution reactions.
Spirocyclic structure formation: Through cyclization reactions involving cyclohexane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4’-(1H-imidazol-1-ylcarbonyl)-2’-(2-methoxyethyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies may focus on understanding the structure-activity relationship and optimizing the compound for therapeutic use.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-(1H-imidazol-1-ylcarbonyl)-2’-(2-methoxyethyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4’-(1H-imidazol-1-ylcarbonyl)-2’-(2-hydroxyethyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one
- 4’-(1H-imidazol-1-ylcarbonyl)-2’-(2-ethoxyethyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one
Uniqueness
Compared to similar compounds, 4’-(1H-imidazol-1-ylcarbonyl)-2’-(2-methoxyethyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one may exhibit unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C21H25N3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(imidazole-1-carbonyl)-2-(2-methoxyethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-1-one |
InChI |
InChI=1S/C21H25N3O3/c1-27-14-13-24-19(25)17-8-4-3-7-16(17)18(20(26)23-12-11-22-15-23)21(24)9-5-2-6-10-21/h3-4,7-8,11-12,15,18H,2,5-6,9-10,13-14H2,1H3 |
InChI Key |
HYSLGEMXFVFMOT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)N4C=CN=C4 |
Origin of Product |
United States |
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